molecular formula C17H19ClO3 B5033379 1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene

1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene

Cat. No.: B5033379
M. Wt: 306.8 g/mol
InChI Key: GPMYZLYIUPFYSK-UHFFFAOYSA-N
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Description

1-Chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene is an organic compound belonging to the class of chlorinated aromatic ethers It is characterized by a benzene ring substituted with a chlorine atom, a methyl group, and a complex ethoxyphenoxyethoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene typically involves multi-step organic reactions. One common method starts with the chlorination of 2-methylphenol to introduce the chlorine atom. This is followed by the etherification of the resulting compound with 2-(2-ethoxyphenoxy)ethanol under basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its structural similarity to certain pharmacophores.

    Medicine: Investigated for its potential as a building block in drug design and development.

    Industry: Utilized in the production of specialty polymers and advanced materials

Mechanism of Action

The mechanism of action of 1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, although detailed studies are required to elucidate these pathways .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and material science .

Properties

IUPAC Name

1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-3-19-16-6-4-5-7-17(16)21-11-10-20-14-8-9-15(18)13(2)12-14/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMYZLYIUPFYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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